N-(3-ethoxyphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3-ethoxyphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with ethoxyphenyl, methyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxyphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the ethoxyphenyl, methyl, and pyridinyl groups. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxyphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4) in methanol.
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-ethoxyphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-ethoxyphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethoxyphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide: shares similarities with other pyrazole derivatives, such as:
Uniqueness
- The presence of the ethoxy group in this compound imparts unique chemical and biological properties compared to its analogs. This can affect its solubility, reactivity, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C18H18N4O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3-ethoxyphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c1-3-24-15-8-6-7-14(11-15)21-18(23)16-12-20-22(13(16)2)17-9-4-5-10-19-17/h4-12H,3H2,1-2H3,(H,21,23) |
InChI Key |
QHVKWGPCCICQOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C |
Origin of Product |
United States |
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